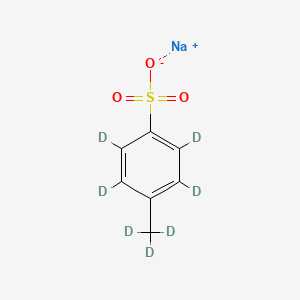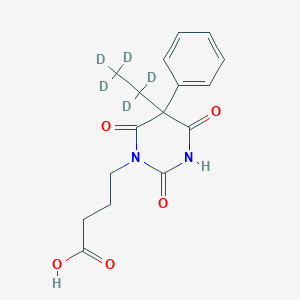![molecular formula C17H26O4 B13446162 [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate is a complex organic compound with a unique structure that combines a cyclohexene ring with an oxane (tetrahydropyran) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the prop-1-en-2-yl group: This step involves the addition of a prop-1-en-2-yl group to the cyclohexene ring via a Friedel-Crafts alkylation reaction.
Attachment of the oxane moiety: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexene ring is replaced by the oxane moiety.
Esterification: The final step involves the esterification of the resulting compound with 2-(oxan-4-yloxy)acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclohexene or oxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate: Lacks the oxane moiety, making it less versatile in certain applications.
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(methoxy)acetate: Contains a methoxy group instead of the oxane ring, affecting its reactivity and biological activity.
Uniqueness
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate is unique due to the presence of both the cyclohexene and oxane rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry.
属性
分子式 |
C17H26O4 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl 2-(oxan-4-yloxy)acetate |
InChI |
InChI=1S/C17H26O4/c1-13(2)15-5-3-14(4-6-15)11-21-17(18)12-20-16-7-9-19-10-8-16/h3,15-16H,1,4-12H2,2H3/t15-/m1/s1 |
InChI 键 |
BGHGIJKWPDEHBY-OAHLLOKOSA-N |
手性 SMILES |
CC(=C)[C@H]1CCC(=CC1)COC(=O)COC2CCOCC2 |
规范 SMILES |
CC(=C)C1CCC(=CC1)COC(=O)COC2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
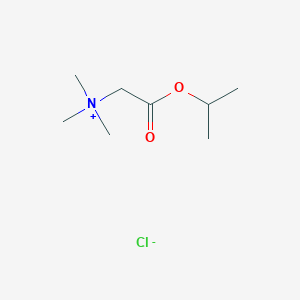
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)
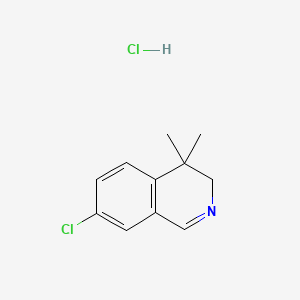

![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)
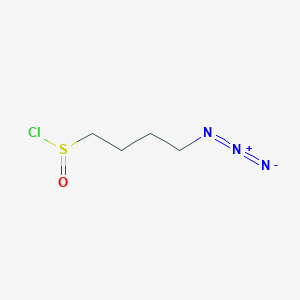
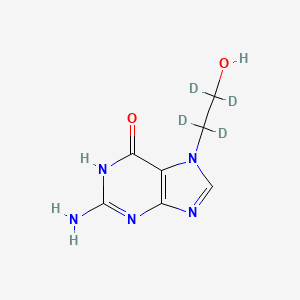
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
